Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base Form
The free base 5-bromoquinolin-3-amine has limited aqueous solubility (described as 'insoluble in water' by some vendor sources ), requiring DMSO for stock preparation at typical screening concentrations. The dihydrochloride salt, by contrast, is designed with two HCl counterions that render it freely soluble in water, with the free base itself demonstrating ≥25 mg/mL aqueous solubility [1]. This salt form enhancement is critical for biochemical assays that are incompatible with DMSO concentrations exceeding 0.1-1% (v/v), directly enabling aqueous dilution protocols that are infeasible with the free base or with other bromo-aminoquinoline isomers lacking a salt formulation option.
| Evidence Dimension | Aqueous solubility at room temperature |
|---|---|
| Target Compound Data | ≥25 mg/mL (free base equivalent); freely soluble as dihydrochloride salt |
| Comparator Or Baseline | Free base 5-bromoquinolin-3-amine: insoluble in water per vendor; requires DMSO for dissolution |
| Quantified Difference | Qualitative shift from 'insoluble' to 'freely soluble'; free base at least 25 mg/mL in water |
| Conditions | Room temperature aqueous solubility; free base data from Chemistry StackExchange; dihydrochloride solubility from EvitaChem and VulcanChem |
Why This Matters
Procurement of the dihydrochloride salt eliminates DMSO-dependent solubility workflows, reducing solvent interference in biochemical and cell-based assays.
- [1] Chemistry StackExchange. Solubility of 5-bromoquinolin-3-amine in water. Revision 30f41ec1. Reports water solubility of ≥25 mg/mL for the free base. Accessed May 2026. View Source
